5-Methoxybenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

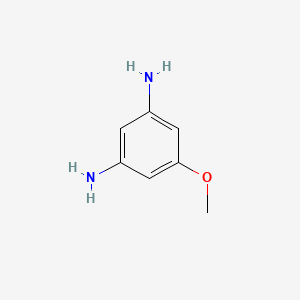

Structure

3D Structure

Properties

IUPAC Name |

5-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDIDKTWHOYFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512526 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-96-9 | |

| Record name | 5-Methoxybenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxybenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an aromatic amine that serves as a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring a methoxy group and two amino groups on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor in the development of a wide range of functional molecules. This guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, offering a critical resource for researchers in drug discovery, materials science, and chemical synthesis. While experimental data for this specific isomer is limited in publicly accessible databases, this document compiles the available information and provides context based on related compounds to offer a thorough understanding of its characteristics.

Chemical Identity and Structure

The foundational information for this compound is crucial for its identification and use in a research setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene | [PubChem][1] |

| CAS Number | 100-96-9 | [PubChem][1] |

| Molecular Formula | C₇H₁₀N₂O | [PubChem][1] |

| Molecular Weight | 138.17 g/mol | [PubChem][1] |

| Canonical SMILES | COC1=CC(=CC(=C1)N)N | [PubChem][1] |

| InChI Key | FLDIDKTWHOYFMG-UHFFFAOYSA-N | [PubChem][1] |

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

The structure of this compound is characterized by an aromatic benzene ring substituted with two electron-donating amino groups (-NH₂) at positions 1 and 3, and an electron-donating methoxy group (-OCH₃) at position 5. This substitution pattern influences the molecule's polarity, basicity, and reactivity, particularly in electrophilic aromatic substitution reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that much of the experimental data for melting and boiling points are for isomeric forms, which are included for comparative purposes.

| Property | Value | Notes and Comparative Data |

| Appearance | Not definitively reported. Aromatic amines are typically crystalline solids that can range from colorless to brown, often darkening on exposure to air and light. | Isomers like 2,4-diaminoanisole are described as colorless needles[2]. |

| Melting Point | Data not available for the 5-methoxy isomer. | Comparative Data: 2,4-Diaminoanisole: 67-68 °C[2][3]. 3,4-Diaminoanisole: 46-48 °C. |

| Boiling Point | Data not available for the 5-methoxy isomer. | Comparative Data: 2,4-Diaminoanisole: 221 °C[3]. 3,5-Diaminotoluene (a related compound): 283-285 °C[4]. |

| Solubility | No specific experimental data available for a range of solvents. | Aromatic amines generally exhibit solubility in organic solvents and limited solubility in water. 2,4-Diaminoanisole is soluble in alcohol and hot ether, and slightly soluble in DMSO[2]. Based on its structure, this compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| pKa | 4.46 ± 0.10 (Predicted) | This predicted value suggests it is a weak base, characteristic of aromatic amines. |

| Density | Not experimentally determined. | |

| XLogP3 | 1.2 | This computed value suggests a moderate lipophilicity. |

Spectral Data for Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The symmetry of the molecule would lead to two distinct signals for the aromatic protons. The proton at C2 would appear as a triplet, while the protons at C4 and C6 would be equivalent and appear as a doublet.

-

Amine Protons: The protons of the two amino groups (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on the solvent, concentration, and temperature.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the seven carbon atoms due to the molecule's symmetry:

-

C-O Carbon: The carbon atom attached to the methoxy group (C5).

-

C-N Carbons: The two equivalent carbon atoms attached to the amino groups (C1 and C3).

-

Aromatic CH Carbons: The two equivalent aromatic carbons (C4 and C6) and the unique aromatic carbon (C2).

-

Methoxy Carbon: The carbon of the methoxy group.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic absorption bands expected in the IR spectrum include:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C-H Aromatic Stretching: Signals just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Signals just below 3000 cm⁻¹ for the methoxy group.

-

C=C Aromatic Stretching: One or more bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: In the region of 1250-1350 cm⁻¹.

-

C-O Stretching: A strong band in the 1000-1300 cm⁻¹ region for the aryl ether.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety and other characteristic fragmentations of aromatic amines.

Handling, Storage, and Safety

As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety precautions are paramount when working with any chemical, particularly aromatic amines which as a class can have significant health hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

-

Engineering Controls: All handling of solid and solutions of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and incompatible materials. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek immediate medical attention.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows relevant to the purification and analysis of this compound. These are generalized protocols for aromatic amines and should be adapted as necessary.

Protocol 1: Recrystallization for Purification of an Aromatic Amine

This protocol describes a general procedure for the purification of a solid aromatic amine by recrystallization, a technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Preparation of a Stock Solution for NMR Analysis

This protocol outlines the preparation of a sample of this compound for nuclear magnetic resonance (NMR) spectroscopy.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Relationship between molecular structure and key physical properties.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules due to the presence of its reactive amino groups. These groups can readily undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, making the compound a versatile starting material for:

-

Pharmaceuticals: The diamine scaffold is present in numerous biologically active compounds. This compound can serve as a precursor for the synthesis of novel drug candidates.

-

Dyes and Pigments: Aromatic diamines are classical precursors to azo dyes and other colorants.

-

Polymers: The difunctional nature of this compound allows it to be used as a monomer in the synthesis of specialty polymers, such as polyamides and polyimides, which can have unique thermal and mechanical properties.

References

-

PubChem. (n.d.). 3,5-Diaminotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Toxicology Program. (2009). RoC Profile: 2,4-Diaminoanisole Sulfate. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. (n.d.). (5-Methoxy-2-methyl-phenyl)amine. Wiley. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminoanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4-Diaminoanisole. American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Retrieved from [Link]

-

PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0245445). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemSrc. (n.d.). 3,4-Diamino anisole | CAS#:102-51-2. Retrieved from [Link]

-

CAS Chemical. (n.d.). CAS No. 100-96-9 3,5-diaminoanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9. Retrieved from [Link]

-

SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzene-1,3-diamine;sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

IARC Publications. (n.d.). 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data. Retrieved from [Link]

-

ResearchGate. (n.d.). a. Observed and simulated FT-IR spectra of 3,5-Dimethylanisole. Retrieved from [Link]

-

MDPI. (2024). Evaluation of Density Functional Theory-Generated Data for Infrared Spectroscopy of Novel Psychoactive Substances Using Unsupervised Learning. Retrieved from [Link]

-

MDPI. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Diaminoanisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminoanisole, with the CAS number 100-96-9, is an aromatic amine characterized by a methoxy group and two amino groups at the 3 and 5 positions of a benzene ring.[1] While its isomers, particularly 2,4-diaminoanisole, have been extensively studied due to their historical use in hair dyes and subsequent toxicological scrutiny, 3,5-diaminoanisole remains a less-explored yet valuable chemical intermediate.[2][3][4] Its unique substitution pattern offers specific steric and electronic properties that make it a promising building block in various fields, from polymer science to medicinal chemistry. This guide provides a comprehensive technical overview of 3,5-diaminoanisole, focusing on its synthesis, physicochemical properties, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 3,5-diaminoanisole are not extensively reported in publicly available literature. However, based on its chemical structure and data for analogous compounds, the following properties can be summarized.

Table 1: Physicochemical Properties of 3,5-Diaminoanisole

| Property | Value | Source/Comment |

| CAS Number | 100-96-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Expected to be a solid, potentially off-white to light brown crystals or powder. | Inferred from similar aromatic diamines. |

| Melting Point | Data not readily available. | |

| Boiling Point | Data not readily available. For comparison, 3,5-diaminotoluene has a boiling point of 283-285 °C.[5] | |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and DMSO. Solubility in water is likely to be limited but may be enhanced in acidic conditions due to the basicity of the amino groups.[5][6] | Inferred from analogous compounds. |

Spectroscopic Data:

Specific, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,5-diaminoanisole are not widely published. Researchers synthesizing or using this compound should perform their own analytical characterization. Predicted spectra can be generated using computational chemistry software. For reference, the ¹³C NMR spectrum of the related compound, 2,4-diaminoanisole, has been predicted. The mass spectrum of an aromatic amine typically shows a prominent molecular ion peak, which would be an odd number in the case of 3,5-diaminoanisole due to the presence of two nitrogen atoms.[7]

Synthesis of 3,5-Diaminoanisole

The most logical and established synthetic route to 3,5-diaminoanisole is through the reduction of its dinitro precursor, 3,5-dinitroanisole. Catalytic hydrogenation is a common and effective method for this transformation, offering high yields and cleaner reaction profiles compared to other reduction methods like using metal powders in acidic media.[8][9][10]

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitroanisole

This protocol is a representative procedure based on established methods for the reduction of dinitroaromatic compounds.[8][11]

Materials:

-

3,5-Dinitroanisole

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol or other suitable solvent

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3,5-dinitroanisole in a suitable solvent such as ethanol.

-

Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the solvent to ensure complete recovery of the product.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5-diaminoanisole.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.

-

Solvent: Ethanol is a common choice as it is a good solvent for many organic compounds and is relatively inert under hydrogenation conditions.

-

Hydrogen Pressure: The applied hydrogen pressure influences the reaction rate. Higher pressures generally lead to faster reactions.

-

Temperature: While many hydrogenations proceed at room temperature, gentle heating can increase the reaction rate without promoting side reactions.

Caption: Synthesis of 3,5-Diaminoanisole via Catalytic Hydrogenation.

Applications in Research and Development

The bifunctional nature of 3,5-diaminoanisole, with its two nucleophilic amino groups and an electron-donating methoxy group, makes it a versatile building block for the synthesis of more complex molecules.

Precursor for Azo Dyes

Aromatic diamines are fundamental components in the synthesis of azo dyes.[12][13] The amino groups can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The methoxy group in 3,5-diaminoanisole can act as an auxochrome, potentially influencing the color and fastness properties of the resulting dye.

Caption: Workflow for Azo Dye Synthesis.

Monomer for High-Performance Polyamides

The diamino functionality of 3,5-diaminoanisole allows it to be used as a monomer in the synthesis of polyamides.[14][15] Condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of aromatic polyamides (aramids). The meta-orientation of the amino groups and the presence of the methoxy group would influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength.

Caption: Workflow for Polyamide Synthesis.

Building Block in Medicinal Chemistry

Aromatic diamines are valuable scaffolds in drug discovery for the synthesis of various heterocyclic compounds with potential biological activity. While specific applications of 3,5-diaminoanisole in this area are not well-documented, its structure suggests it could be a precursor for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles that are prevalent in many pharmaceuticals. The unique substitution pattern could lead to novel derivatives with interesting pharmacological profiles.

Safety and Toxicology

Comprehensive toxicological data for 3,5-diaminoanisole is limited. The available information is primarily from safety data sheets provided by chemical suppliers.

Hazard Classification:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

Handling and Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[1]

-

Use in a well-ventilated area and avoid breathing vapors, mist, or gas.[1]

-

Standard laboratory safety practices should be strictly followed.

Toxicological Data:

Conclusion

3,5-Diaminoanisole is a chemical intermediate with significant potential in various scientific and industrial applications. Its synthesis via the catalytic hydrogenation of 3,5-dinitroanisole is a well-established and efficient method. While there is a notable lack of comprehensive data on its physicochemical properties and toxicology, its structural features suggest its utility as a building block for azo dyes, high-performance polyamides, and novel heterocyclic compounds in medicinal chemistry. This guide provides a foundational understanding of 3,5-diaminoanisole, intended to assist researchers in its safe handling and innovative application, while also highlighting the need for further investigation into its properties and biological effects.

References

- Google Patents.

-

PubChem. 3,5-Diaminotoluene.[Link]

-

PSIBERG. The Synthesis of Azo Dyes.[Link]

-

ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled...[Link]

-

IARC Publications. 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data.[Link]

-

PNAS. Hair dyes are mutagenic.[Link]

-

IMR Press. Aromatic amines: use in azo dye chemistry.[Link]

-

PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes.[Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds.[Link]

-

PSIBERG. Azo Dyes: History, Uses, and Synthesis.[Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis of azo dye derived from mango seed kernel and an investigation of its use on polyamide fiber.[Link]

-

Chemsrc. 3,4-Diamino anisole | CAS#:102-51-2.[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0245445).[Link]

-

PubChem. 2,4-Diaminoanisole.[Link]

-

National Toxicology Program (NTP) - NIH. RoC Profile: 2,4-Diaminoanisole Sulfate.[Link]

-

NCBI. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens.[Link]

- Google Patents.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Organic Syntheses Procedure. diazoaminobenzene.[Link]

- Google Patents.

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.[Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.[Link]

-

PubMed. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds.[Link]

-

ResearchGate. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.[Link]

-

MDPI. A Potential Pathway for the Synthesis of Biomass-Based Polyamide Monomer 2,5-Bis(aminomethyl)furan from 2,5-Furandicarboxylic Acid.[Link]

-

YouTube. Quick Review of Polyamide Synthesis.[Link]

-

PubMed. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives.[Link]

-

ResearchGate. Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines.[Link]

-

PubMed. 2,4-Diaminoanisole sulfate.[Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3,5-Diaminotoluene | C7H10N2 | CID 7951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 9. CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents [patents.google.com]

- 10. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 11. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]

- 12. storage.imrpress.com [storage.imrpress.com]

- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pnas.org [pnas.org]

An In-depth Technical Guide to 5-Methoxybenzene-1,3-diamine (CAS No. 100-96-9): A Versatile Scaffolding Intermediate in Synthetic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzene-1,3-diamine, also known as 3,5-diaminoanisole, is an aromatic amine that serves as a highly functionalized building block in organic synthesis. Its unique substitution pattern—two nucleophilic amine groups meta to each other and an activating methoxy group—renders it a valuable precursor for the synthesis of complex heterocyclic systems and molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a logical framework for its synthesis and purification, analytical characterization methodologies, and a discussion of its potential applications, particularly as a scaffold in medicinal chemistry and materials science. Safety and handling protocols, grounded in data from structurally related compounds, are also detailed to ensure its responsible use in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 100-96-9) is an organic compound featuring a benzene ring substituted with two amino groups and one methoxy group.[1][2][3] The arrangement of these functional groups dictates its reactivity and utility. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring toward electrophilic substitution, while the nucleophilic character of the nitrogen atoms makes them prime sites for a wide array of chemical transformations.

A summary of its key computed and physical properties is presented below for rapid reference.

| Property | Value | Source |

| CAS Number | 100-96-9 | [1][2][4][5] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][4] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene | [2][4] |

| Topological Polar Surface Area | 61.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Predicted pKa | 4.46 ± 0.10 | [2] |

| SMILES | COC1=CC(=CC(=C1)N)N | [1][4] |

Synthesis and Purification: A Validated Approach

Rationale for Synthetic Strategy

The most direct and industrially common route to aromatic diamines is the reduction of the corresponding dinitro compound. This strategy is highly effective because dinitroaromatics are often readily prepared via electrophilic nitration of a suitable precursor. The reduction step itself is typically high-yielding and can be achieved under various conditions, allowing for methodological flexibility based on available equipment and substrate sensitivity.

For this compound, the logical precursor is 1,3-Dinitro-5-methoxybenzene (3,5-Dinitroanisole) . The synthesis workflow is therefore a two-step process: nitration followed by reduction.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3,5-dinitroanisole using catalytic hydrogenation, a clean and efficient method.

A. Materials and Equipment:

-

3,5-Dinitroanisole

-

Palladium on carbon (5-10% Pd/C) catalyst

-

Solvent: Ethanol or Methanol

-

Hydrogen source (gas cylinder or generator)

-

Parr hydrogenator or similar pressure-rated reaction vessel

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

B. Step-by-Step Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: In the vessel, dissolve 3,5-dinitroanisole in a suitable solvent (e.g., ethanol) at a concentration of approximately 5-10% (w/v).

-

Catalyst Addition: Carefully add the Pd/C catalyst. The catalyst loading is typically 1-5 mol% relative to the dinitro substrate. Causality Note: Pd/C is a highly efficient catalyst for the reduction of nitro groups to amines with minimal side reactions under controlled conditions.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar or ~50 psi).

-

Reaction: Begin vigorous stirring and heat the mixture if necessary (often, the reaction is exothermic and may proceed at room temperature). Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: This step is critical. Fine carbon catalysts must be completely removed to prevent contamination of the final product. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst upon exposure to air.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound will remain.

Purification

Aromatic diamines can be prone to oxidation and discoloration. Purification should be conducted promptly after synthesis.

-

Distillation: For liquid or low-melting solids, vacuum distillation is an effective method for removing non-volatile impurities.[6][7]

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene/heptane) can yield high-purity material. The choice of solvent is determined empirically to find a system where the diamine is soluble at high temperatures but sparingly soluble at low temperatures.

Analytical Characterization: Structure and Purity Verification

Confirming the identity and purity of this compound is essential before its use in subsequent applications. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. One would anticipate signals for the methoxy protons (a singlet, ~3.8 ppm), the amine protons (a broad singlet, variable chemical shift), and two distinct aromatic protons.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Predicted spectra are available in chemical databases and serve as a useful comparison.[2][8]

-

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 138.17, consistent with the molecular formula C₇H₁₀N₂O.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the N-H bonds of the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretching for the methoxy group (~1200-1250 cm⁻¹ and ~1000-1050 cm⁻¹).

Applications in Drug Development and Materials Science

While specific FDA-approved drugs directly containing the this compound core are not prominent, its value lies in its role as a versatile molecular scaffold. Structurally related methoxy- and diamino-phenyl compounds are precursors to biologically active molecules, including those investigated for anticancer properties.[9]

Scaffold for Combinatorial Chemistry

The diamine's structure is ideal for generating chemical libraries for high-throughput screening. The two amine groups can be differentially functionalized to explore chemical space rapidly. This is a cornerstone of modern drug discovery, allowing for the systematic modification of a core structure to optimize biological activity and pharmacokinetic properties.

Caption: Role as a scaffold in creating diverse chemical libraries.

Precursor to Heterocyclic Systems

The 1,3-diamine arrangement is a classic precursor for the synthesis of various heterocyclic rings, such as benzodiazepines or other fused systems, which are privileged structures in medicinal chemistry. Reaction with dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings or other complex architectures.

Safety, Handling, and Toxicology

Specific, comprehensive toxicological data for CAS 100-96-9 is limited. However, based on the known hazards of structurally similar aromatic amines and dimethoxybenzenes, a cautious approach is mandated.[10][11][12][13] The related compound 4-Methoxybenzene-1,3-diamine is classified as harmful if swallowed, suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life.[14]

A. Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing for larger quantities.

B. Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

C. Handling and Storage:

-

Store in a tightly closed container in a cool, dry place, protected from light and air to minimize oxidation and degradation.[4]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Avoid generation of dust.

D. First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for several minutes.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

E. Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

This compound is a foundational building block whose strategic placement of functional groups offers significant potential for synthetic innovation. Its utility as a scaffold for combinatorial libraries and as a precursor to complex heterocyclic systems makes it a compound of interest for researchers in drug discovery, medicinal chemistry, and materials science. While its full potential is still being explored, a thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for leveraging its synthetic versatility.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Chemical Information Database. Retrieved from [Link]

-

ChemIndex. (n.d.). 1,3-Benzenediamine, 5-methoxy-. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). 4-methoxy-m-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, P.-Y., Hsu, C.-W., Ho, T.-I., & Ho, J.-H. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). Diamine purification method.

- Google Patents. (n.d.). Method for continuously purifying and refining ortho-toluene diamine.

-

Silye, R., et al. (2015). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PubMed Central. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

Sources

- 1. This compound | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 100-96-9 | 1,3-Benzenediamine, 5-methoxy- [chemindex.com]

- 4. chemscene.com [chemscene.com]

- 5. arctomsci.com [arctomsci.com]

- 6. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]

- 7. CN102757351B - Method for continuously purifying and refining ortho-toluene diamine - Google Patents [patents.google.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sds.metasci.ca [sds.metasci.ca]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Substance Information - ECHA [echa.europa.eu]

An In-Depth Technical Guide to 5-Methoxybenzene-1,3-diamine: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxybenzene-1,3-diamine, a versatile aromatic diamine that serves as a crucial intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its chemical properties and applications, ensuring a foundation of scientific integrity and practical utility.

Core Molecular and Physicochemical Profile

This compound, also known as 3,5-diaminoanisole, is an organic compound featuring a benzene ring substituted with two amino groups and one methoxy group. Its chemical structure is foundational to its reactivity and utility in synthetic chemistry.

The molecular formula for this compound is C₇H₁₀N₂O .[1] It has a molecular weight of approximately 138.17 g/mol .[1]

Key Physicochemical Properties

The arrangement of the functional groups on the benzene ring dictates the compound's physical and chemical behavior. The presence of two electron-donating amino groups and a methoxy group activates the aromatic ring, making it susceptible to electrophilic substitution. The basicity of the amino groups is a key characteristic, influencing its reaction chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 100-96-9 | PubChem[1] |

| Predicted pKa | 4.46 ± 0.10 | ChemAxon[2] |

| Topological Polar Surface Area | 61.3 Ų | PubChem[1] |

| Melting Point | 67-68 °C (for 2,4-isomer) | Merck Index[3] |

| Boiling Point | 253.57 °C (rough estimate for 2,4-isomer) | ChemBK[4] |

| Solubility | Generally soluble in polar organic solvents. Lower aliphatic amines are soluble in water.[5] | NCERT[5] |

Note: Experimental data for the 5-methoxy isomer is limited; some data for the isomeric 2,4-diaminoanisole is provided for reference.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the reduction of a dinitro precursor. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Conceptual Synthesis Workflow

The following diagram illustrates a common synthetic pathway from 1,3-dinitrobenzene.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol outlines the reduction of 1,5-dinitro-3-methoxybenzene using catalytic hydrogenation. This method is often preferred for its clean reaction profile and high yields.

Materials:

-

1,5-Dinitro-3-methoxybenzene

-

Ethanol (or other suitable solvent)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1,5-dinitro-3-methoxybenzene in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system or by column chromatography to yield the final product.

Causality in Protocol Design: The choice of a palladium catalyst is due to its high efficiency in reducing nitro groups to amines.[2] The use of an inert atmosphere during catalyst handling prevents potential ignition of the catalyst in the presence of flammable solvents.

Applications in Drug Discovery and Development

Aromatic diamines are a cornerstone scaffold in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as a rigid core for the attachment of various pharmacophoric groups. The 3,5-diamino arrangement in this compound offers a unique geometry for molecular design.

Role as a Pharmacophore Scaffold

The diamino functionality allows for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.

Caption: The central role of the diamine scaffold in drug design.

Derivatives of related aromatic diamines have shown a broad spectrum of pharmacological activities, including:

-

Antimicrobial agents

-

Anticancer agents

-

Enzyme inhibitors [6]

The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Standard Analytical Workflow

Caption: A typical workflow for the analytical characterization of the final product.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[7]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[8]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities. Commercial suppliers often provide HPLC data to certify the purity of their products.[9]

Safety, Handling, and Storage

As with all aromatic amines, this compound and its isomers should be handled with care. Many aromatic amines are classified as hazardous substances.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for the compound before use and perform a thorough risk assessment.

References

- 1. This compound | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor [mdpi.com]

- 3. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijraset.com [ijraset.com]

- 9. 615-05-4|4-Methoxybenzene-1,3-diamine|BLD Pharm [bldpharm.com]

- 10. in.gov [in.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Methoxybenzene-1,3-diamine

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methoxybenzene-1,3-diamine (CAS No. 100-96-9), a key intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science. In the absence of extensive publicly available quantitative data, this document establishes a predictive framework for solubility based on the molecule's physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine solubility in a range of organic solvents, ensuring data accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools to effectively utilize this compound in their work, with a strong emphasis on safety and scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 3,5-diaminoanisole, is an aromatic amine whose structural features—two amine groups and a methoxy substituent on a benzene ring—make it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, leading to the development of complex molecules with potential applications in medicinal chemistry and advanced materials.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a determining factor in purification methods such as crystallization and chromatography. For drug development professionals, the solubility profile of a molecule and its derivatives is a cornerstone of formulation and bioavailability studies. This guide aims to bridge the current knowledge gap by providing both a theoretical understanding and a practical methodology for assessing the solubility of this compound.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of this compound suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Two Amine (-NH2) Groups: These groups are capable of acting as both hydrogen bond donors and acceptors, imparting a degree of polarity to the molecule.

-

A Methoxy (-OCH3) Group: The ether linkage is a polar group due to the electronegativity of the oxygen atom, contributing to potential interactions with polar solvents.

-

A Benzene Ring: This aromatic core is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.

The overall solubility will be a balance between the polar contributions of the amine and methoxy groups and the nonpolar nature of the benzene ring.

Predicted Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine groups of this compound. Therefore, moderate to good solubility is anticipated. However, as the alkyl chain of the alcohol solvent increases, the nonpolar character of the solvent becomes more dominant, which may decrease solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the polar functional groups of the solute. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the nonpolar benzene ring suggests some affinity for nonpolar solvents. However, the polar amine and methoxy groups will likely limit the solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic ring, may show slightly better solvating power than aliphatic hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound will exhibit at least partial solubility in these solvents.

The following diagram illustrates the logical framework for predicting solubility based on solvent properties.

Caption: Logical framework for predicting solubility.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data, following the protocol outlined in Section 4.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Methanol | Polar Protic | 25 | Data to be determined | |

| Ethanol | Polar Protic | 25 | Data to be determined | |

| Isopropanol | Polar Protic | 25 | Data to be determined | |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | |

| Dichloromethane | Chlorinated | 25 | Data to be determined | |

| Toluene | Nonpolar Aromatic | 25 | Data to be determined | |

| Hexane | Nonpolar Aliphatic | 25 | Data to be determined |

Experimental Protocol for Determining Solubility

The following protocol is a robust method for determining the equilibrium solubility of this compound in an organic solvent. This method is adapted from established principles, such as those outlined in the OECD Test Guideline 105 for water solubility, and is suitable for organic solvents.[2][3][4][5][6]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration in the solution has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Experimental workflow for solubility determination.

Health and Safety Considerations

Recommended Safety Precautions:

-

Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A lab coat should be worn to protect street clothing.

-

-

Hygiene: Avoid creating dust when handling the solid material. Wash hands thoroughly after handling.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains to be broadly published, the predictive framework based on its molecular structure offers valuable guidance for solvent selection. The detailed experimental protocol presented herein empowers researchers to generate reliable and reproducible solubility data tailored to their specific applications. By combining theoretical prediction with rigorous experimental methodology and a strong commitment to safety, scientists can confidently and effectively incorporate this compound into their research and development endeavors.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Water Solubility. OECD Guideline for Testing of Chemicals, No. 105. [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Sakai, T., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

-

Breast Cancer Prevention Partners. (n.d.). Aromatic Amines. [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. [Link]

-

ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

University of Cambridge. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. [Link]

-

SKC Inc. (2023). SAFETY DATA SHEET: DECONtamination Solution for Aromatic Amine. [Link]

-

A.G. Layne, Inc. (2015). SAFETY DATA SHEET: Aromatic 100. [Link]

Sources

5-Methoxybenzene-1,3-diamine material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling and Hazard Profile of Methoxybenzene-1,3-diamines for Research and Development Professionals

A Note on Isomeric Specificity in Chemical Safety

In the field of chemical research and drug development, precision in identifying substances is paramount to ensuring safety and experimental validity. This guide addresses the material safety profile of Methoxybenzene-1,3-diamine. It is critical to distinguish between its isomers, as their toxicological profiles and the extent of available safety data differ significantly.

-

5-Methoxybenzene-1,3-diamine (CAS RN 100-96-9) , also known as 3,5-Diaminoanisole, has limited publicly available, detailed hazard information.[1][2]

-

4-Methoxybenzene-1,3-diamine (CAS RN 615-05-4) , commonly known as 2,4-Diaminoanisole, is a well-documented compound with extensive toxicological data. It is a confirmed carcinogen and carries significant health warnings.[3][4][5]

Given the potential for confusion and the severe hazards associated with the 2,4-isomer (CAS 615-05-4), this guide will focus predominantly on its comprehensive safety data, as it represents the most significant risk profile within this chemical family. Researchers handling any Methoxybenzene-1,3-diamine must verify the precise isomer and its corresponding CAS number before commencing work.

Section 1: Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The structural difference between these isomers dictates their chemical and biological properties.

Diagram: Isomeric Distinction

Caption: Isomeric relationship and data availability.

| Property | 4-Methoxybenzene-1,3-diamine (CAS 615-05-4) | This compound (CAS 100-96-9) |

| Synonyms | 2,4-Diaminoanisole, p-Methoxy-m-phenylenediamine | 3,5-Diaminoanisole, 1-methoxy-3,5-diaminobenzene |

| Molecular Formula | C₇H₁₀N₂O[6] | C₇H₁₀N₂O[1][2] |

| Molecular Weight | 138.17 g/mol [6] | 138.17 g/mol [1][2] |

| Appearance | Needle-like solid; off-white to violet powder (sulfate form)[3] | Data not readily available |

| Melting Point | 67-68 °C[3] | Data not readily available |

| Boiling Point | ~254 °C (estimate)[6] | Data not readily available |

| Solubility | Soluble in water[3] | Data not readily available |

Section 2: Hazard Identification and Toxicological Profile (CAS 615-05-4)

This section focuses on 2,4-Diaminoanisole (CAS 615-05-4), which is classified as a hazardous substance. Its handling requires stringent safety protocols due to its carcinogenic and mutagenic properties.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5]

-

Carcinogenicity (Category 1B) : May cause cancer.[5] This classification is based on sufficient evidence from animal studies.

-

Germ Cell Mutagenicity (Category 2) : Suspected of causing genetic defects.[5]

-

Chronic Aquatic Toxicity (Category 2) : Toxic to aquatic life with long-lasting effects.[5]

Hazard Statements (H-codes)

-

H302 : Harmful if swallowed[5]

-

H341 : Suspected of causing genetic defects[5]

-

H350 : May cause cancer[5]

-

H411 : Toxic to aquatic life with long lasting effects[5]

Toxicological Summary

-

Primary Routes of Exposure : Ingestion, inhalation, and skin contact.

-

Acute Effects : Harmful if swallowed, with an oral LD50 in rats of 460 mg/kg.[5][7] It can cause skin and eye irritation.[3] Effects of exposure may be delayed, and medical observation for 24-48 hours is recommended after overexposure, as pulmonary edema may occur.[3]

-

Chronic Effects : The most significant long-term hazard is its carcinogenicity. It is a confirmed carcinogen.[3] There is also a possible risk of irreversible effects (mutagenicity).[3][5] Human mutation data has been reported.[3]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the severe chronic hazards, a zero-exposure policy should be the goal. Engineering controls are the first line of defense, supplemented by rigorous PPE protocols.

Engineering Controls

-

Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation : Ensure the laboratory has adequate general ventilation.

-

Designated Area : Establish a designated area for working with this carcinogen, with clear signage and restricted access.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a checklist but a risk-based assessment. The causality is simple: prevent all routes of exposure—inhalation, dermal, and ocular.

Diagram: PPE Selection Workflow

Caption: Logic for mandatory PPE selection.

-

Respiratory Protection : If there is any risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., P2) is necessary.

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and change them immediately if contaminated.

-

Eye/Face Protection : Use chemical safety goggles and a face shield.

-

Skin and Body Protection : Wear a fully buttoned lab coat. Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[8]

Section 4: Handling, Storage, and Emergency Procedures

Safe Handling Practices

-

Obtain Special Instructions : Before use, obtain and read all safety information. Do not handle until all safety precautions have been read and understood.[3][5][8]

-

Avoid Exposure : This is the guiding principle. Avoid breathing dust and avoid contact with skin and eyes.[3]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]

Storage

-

Store in a tightly closed container in a dry, well-ventilated area.[10]

-

Keep locked up or in an area accessible only to qualified and authorized personnel.[8]

-

Store separately from strong oxidizing agents and strong acids, which are incompatible materials.[5]

Accidental Release and First Aid

The response to an emergency must be pre-planned and executed swiftly to minimize exposure.

Diagram: Chemical Spill Response Protocol

Caption: Step-by-step spill response workflow.

| Situation | First-Aid Measure |

| Eye Contact | Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present. Seek immediate medical attention.[3] |

| Skin Contact | Remove and isolate contaminated clothing. Immediately flush skin with plenty of soap and water. Seek medical advice if irritation persists.[3][10] |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical advice.[3] |

Section 5: Disposal Considerations

Waste generated from this material is considered hazardous waste.

-

Chemical Disposal : Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) through a licensed professional waste disposal service.[11] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Environmental Release : Avoid release to the environment.[3][5] This substance is toxic to aquatic organisms and can cause long-term adverse effects.[3][5]

References

-

This compound 100-96-9 wiki . Mol-Instincts. [Link]

-

This compound | C7H10N2O | CID 12897333 . PubChem. [Link]

-

Hazardous Chemical Information System (HCIS) - Details . Safe Work Australia. [Link]

-

4-METHOXY-BENZENE-1,3-DIAMINE . ChemBK. [Link]

-

4-Methoxy-1,3-benzenediamine | CAS#:615-05-4 . Chemsrc. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H10N2O | CID 12897333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 615-05-4 | CAS DataBase [m.chemicalbook.com]

- 4. Details [hcis.safeworkaustralia.gov.au]

- 5. hpc-standards.com [hpc-standards.com]

- 6. chembk.com [chembk.com]

- 7. 4-Methoxy-1,3-benzenediamine | CAS#:615-05-4 | Chemsrc [chemsrc.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. accustandard.com [accustandard.com]

- 11. fishersci.com [fishersci.com]

Key characteristics of 3,5-Diaminoanisole

An In-depth Technical Guide to 3,5-Diaminoanisole: Properties, Synthesis, and Applications

Executive Summary

3,5-Diaminoanisole, also known as 5-methoxybenzene-1,3-diamine, is an aromatic amine that serves as a versatile and strategic building block in modern organic synthesis. Its unique molecular architecture, featuring two nucleophilic amino groups meta-disposed to an electron-donating methoxy group, provides a rich platform for constructing complex molecules with diverse functionalities. This guide offers a comprehensive technical overview of 3,5-Diaminoanisole, detailing its physicochemical properties, a representative synthetic pathway, and its critical applications. For researchers, scientists, and drug development professionals, understanding the core characteristics of this intermediate is paramount for leveraging its potential in the synthesis of novel dyes, advanced materials, and pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

3,5-Diaminoanisole is a solid organic compound whose identity and purity are established through a combination of physical measurements and spectroscopic analysis. The methoxy group and two amino groups attached to the benzene ring create a distinct electronic environment that dictates its reactivity and is reflected in its spectral data.

Core Properties

The fundamental properties of 3,5-Diaminoanisole are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference |

| CAS Number | 100-96-9 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Data not available; related isomers are colorless needles or solids.[3] | |

| Storage Conditions | Recommended storage at 4°C in a dry, well-ventilated place.[2] |

Spectroscopic Characterization

While specific spectral data for 3,5-Diaminoanisole is not extensively published in readily available literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected spectral features are derived from the analysis of its functional groups and aromatic core.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet, likely around 3.8 ppm), and the amine protons (a broad singlet which may shift depending on solvent and concentration). The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.

-

¹³C NMR: The carbon NMR spectrum would show unique resonances for the seven carbon atoms. The carbon attached to the methoxy group would be significantly shifted downfield, as would the carbons bonded to the amino groups. The chemical shifts can be predicted using established increments for substituted benzenes.[4]

-

IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching bands for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring and methyl group, C=C stretching for the aromatic ring (around 1600 cm⁻¹), and a prominent C-O stretching band for the anisole ether linkage.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) consistent with its molecular weight of 138.17.[5] Fragmentation patterns would likely involve the loss of methyl or amino groups.

Synthesis and Purification

Aromatic diamines are pivotal intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[5][6] The synthesis of 3,5-Diaminoanisole can be logically approached through the reduction of a dinitro precursor, a common and reliable method for installing amino groups on an aromatic ring.

Representative Synthetic Workflow

The causality behind this experimental design is rooted in the directing effects of the substituents. The synthesis begins with anisole, where the methoxy group is an ortho-, para-director. To achieve the meta-dinitration required for the 3,5-substitution pattern, a strongly deactivating group must be present. A common strategy involves the sulfonation of anisole, followed by nitration and subsequent removal of the sulfonic acid group. A more direct, albeit potentially lower-yielding, approach involves the direct dinitration of anisole under harsh conditions, followed by chromatographic separation of isomers and subsequent reduction. The reduction of the dinitro compound is the critical final step.

Caption: A plausible two-step synthesis of 3,5-Diaminoanisole.

Detailed Experimental Protocol (Conceptual)

-

Dinitration of Anisole: Anisole is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and sulfuric acid. Maintaining low temperatures is crucial to control the exothermic reaction and minimize side-product formation. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then carefully poured onto ice, and the precipitated crude dinitroanisole isomers are filtered.

-

Isomer Purification: The desired 3,5-dinitroanisole isomer is separated from other isomers (e.g., 2,4-dinitroanisole) using column chromatography.

-

Reduction to Diamine: The purified 3,5-dinitroanisole is dissolved in a suitable solvent (e.g., ethanol). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce both nitro groups to amines. The reaction progress is monitored by TLC until the starting material is consumed.

-